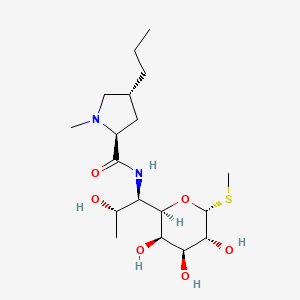
Epilincomycin
描述
Epilincomycin is a natural antibiotic that belongs to the class of macrocyclic lactones. It is extracted from bacteria found in soil samples from the Tibetan Plateau. This compound has a broad spectrum of activity against microorganisms and viruses, including Gram-positive and Gram-negative bacteria, as well as fungi and viruses .
作用机制
Target of Action
Epilincomycin, like other macrolide antibiotics, primarily targets the 23S ribosomal RNA of bacteria . This RNA is a component of the 50S subunit of the bacterial ribosome, which plays a crucial role in protein synthesis .
Mode of Action
This compound inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA . This binding prevents the elongation of the amino acid sequence during protein synthesis, effectively halting the process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting this pathway, this compound prevents the bacteria from producing essential proteins, leading to a halt in growth and replication .
Pharmacokinetics
It is known that the compound’s antibacterial activities are enhanced by certain modifications at the c-7 position
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication. By preventing protein synthesis, this compound disrupts essential cellular processes in bacteria, leading to their eventual death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain bacterial strains with point mutations in the drug target site, or those that produce methylase via the erm gene or efflux pump via the mef gene, can resist the action of this compound
生化分析
Biochemical Properties
Epilincomycin plays a significant role in biochemical reactions. It interacts with the 50S ribosomal subunit of bacteria, inhibiting peptidyl transferase . This interaction disrupts protein synthesis, which is crucial for the survival and function of the bacteria .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibition of protein synthesis. By binding to the 50S ribosomal subunit, it prevents the formation of new proteins, which can disrupt various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the 50S ribosomal subunit of bacteria. This binding inhibits the action of peptidyl transferase, an enzyme crucial for protein synthesis. The inhibition of this enzyme leads to a disruption in protein synthesis, which can result in changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
Epilincomycin can be synthesized through various chemical reactions. One method involves the Mitsunobu reaction of 2,3,4-tris-(trimethylsilyl)lincomycin or the SN2 reaction of 7-methanesulfonyl-2,3,4-tri-trimethylsilyllincomycin . These reactions typically require specific reagents and conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves the cultivation of producing strains of bacteria, such as Streptomyces lincolnensis, in controlled environments. The bacteria are fermented, and the antibiotic is extracted and purified through various chromatographic techniques .
化学反应分析
Types of Reactions
Epilincomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified antibacterial properties. These derivatives can exhibit enhanced or reduced activity against specific microorganisms .
科学研究应用
Epilincomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic lactones and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and its potential as a tool for studying ribosomal function.
Medicine: Explored for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
相似化合物的比较
Similar Compounds
Similar compounds to epilincomycin include:
Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.
Clindamycin: A semisynthetic derivative of lincomycin with enhanced antibacterial activity.
Deoxylincomycin: A derivative of lincomycin with modified chemical properties
Uniqueness
This compound is unique due to its broad spectrum of activity against a wide range of microorganisms and its natural origin from bacteria found in the Tibetan Plateau. Its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit makes it a valuable tool in both scientific research and clinical applications .
属性
IUPAC Name |
(2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMVQQUTAEWLP-AWPVFWJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17017-22-0 | |
| Record name | 7-Epilincomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-EPILINCOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C68Y244DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Epilincomycin affect nerve signal transmission at the neuromuscular junction?
A1: this compound, similar to other lincosamide antibiotics, acts as an inhibitor of neuromuscular transmission. [] It achieves this by blocking the end-plate ion channels, which are crucial for transmitting signals from motor neurons to muscle fibers. [] This blockage leads to a reduction in the amplitude of end-plate currents (EPCs), effectively hindering muscle contraction. [] While this compound shares this mechanism with lincomycin, it exhibits a distinct characteristic: its effect on EPC amplitude is primarily due to changes in EPC quantal content, indicating a reduction in the number of neurotransmitter vesicles released. [] This is in contrast to lincomycin, where the effect is exacerbated by rapid channel block during the rising phase of the EPC. [] Additionally, this compound produces currents that decay as the sum of two exponential components, a feature also observed with other compounds like epiclindamycin and deoxylincomycin, suggesting a more complex interaction with the ion channel compared to clindamycin. []
Q2: How does the structure of this compound compare to other lincosamide antibiotics, and what are the implications for its ion channel blocking properties?
A2: The research suggests that lipid solubility, rather than stereochemical conformation, plays a more significant role in determining the ion channel blocking properties within the lincosamide series. [] While the study doesn't delve into the specific structural differences between this compound and other lincosamides, it highlights that the unblocking rate constants for the lincomycin stereoisomers (including this compound) are larger than those for the clindamycin stereoisomers. [] This difference in unblocking rates, likely influenced by their lipid solubility, suggests that this compound might dissociate from the end-plate ion channels more rapidly compared to clindamycin. [] Further research exploring the precise structural features contributing to this compound's lipid solubility would provide a more comprehensive understanding of its unique interaction with ion channels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)
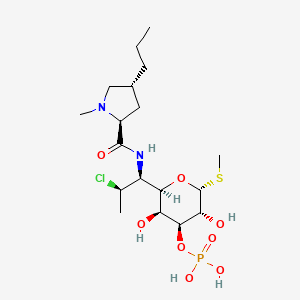

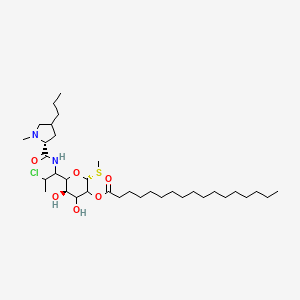
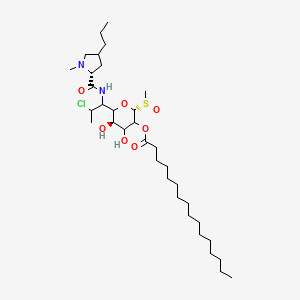
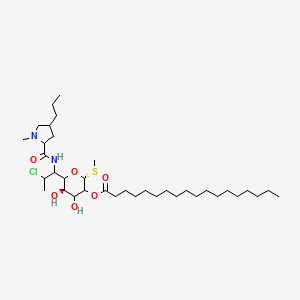
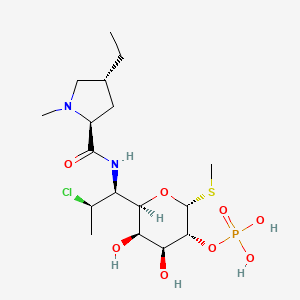
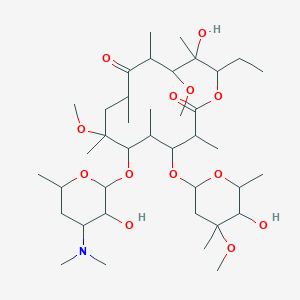
![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
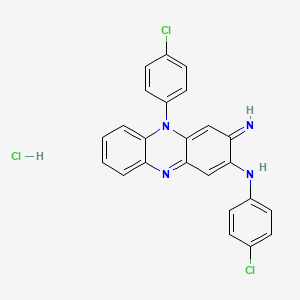
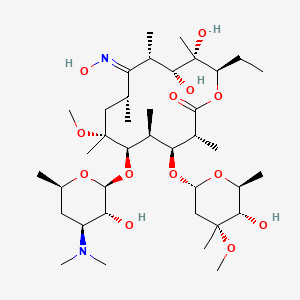
![2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601447.png)
![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)
